molecular formula C17H14N2OS2 B2625204 (E)-3-phenethyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 670269-73-5

(E)-3-phenethyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2625204
CAS No.: 670269-73-5
M. Wt: 326.43
InChI Key: PKNSQXWOSKEWFD-RVDMUPIBSA-N
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Description

(E)-3-phenethyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenethyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-phenethyl-2-thioxothiazolidin-4-one with pyridine-3-carbaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-phenethyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylmethylene group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiazolidinone derivatives.

    Substitution Products: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anti-inflammatory and anticancer activities, showing potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (E)-3-phenethyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in microbial growth and inflammation.

    Modulating Receptors: The compound may interact with cellular receptors, modulating signaling pathways that control cell proliferation and apoptosis.

    Disrupting Cellular Processes: It can interfere with essential cellular processes, leading to the death of cancer cells or microbes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-phenethyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is unique due to its combination of a thiazolidinone core with phenethyl and pyridinylmethylene substituents

Properties

IUPAC Name

(5E)-3-(2-phenylethyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c20-16-15(11-14-7-4-9-18-12-14)22-17(21)19(16)10-8-13-5-2-1-3-6-13/h1-7,9,11-12H,8,10H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNSQXWOSKEWFD-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CN=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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